molecular formula C17H17IN2O2 B244916 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide

Número de catálogo B244916
Peso molecular: 408.23 g/mol
Clave InChI: ASNZHSHZIUNJMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 2007 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies.

Mecanismo De Acción

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide works by inhibiting the activity of Aurora A kinase, which is a protein involved in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer, and its overexpression has been linked to poor prognosis. By inhibiting the activity of Aurora A kinase, 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide disrupts cell division and proliferation, leading to cell death.
Biochemical and Physiological Effects
3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce cell death in various types of cancer. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis. 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to have an effect on the immune system, specifically on T cells, which are important for the body's defense against cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is its specificity for Aurora A kinase, which makes it a promising anti-cancer agent. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents. However, one of the limitations of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is its potential for toxicity, which has been observed in preclinical studies. It is also important to note that the results of preclinical studies may not always translate to clinical trials.

Direcciones Futuras

There are several future directions for the study of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. Additionally, there is potential for the use of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in combination with immunotherapy for the treatment of cancer. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
Conclusion
3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a promising anti-cancer agent that has been extensively studied for its potential in inhibiting tumor growth. Its specificity for Aurora A kinase makes it a promising candidate for further research. However, its potential for toxicity and the need for clinical trials highlight the importance of continued research in this area.

Métodos De Síntesis

The synthesis of 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves a series of chemical reactions that result in the final product. The first step involves the synthesis of 3-iodobenzamide, which is then reacted with 4-morpholinophenylboronic acid to produce the final product, 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. The process involves multiple steps and requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of Aurora A kinase, which is involved in cell division and proliferation. 3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer. It has also been studied in combination with other anti-cancer agents, such as paclitaxel, and has shown synergistic effects.

Propiedades

Fórmula molecular

C17H17IN2O2

Peso molecular

408.23 g/mol

Nombre IUPAC

3-iodo-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17IN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

Clave InChI

ASNZHSHZIUNJMC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

SMILES canónico

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.